molecular formula C12H25N3O3 B15356693 Lysylisoleucine

Lysylisoleucine

Cat. No.: B15356693
M. Wt: 259.35 g/mol
InChI Key: FMIIKPHLJKUXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysylisoleucine is a dipeptide composed of lysine and isoleucine, formed during incomplete proteolysis of proteins. Structurally, it features an amide bond linking the carboxyl group of lysine to the amino group of isoleucine. Its molecular formula is C₁₂H₂₅N₃O₃, with an average mass of 259.35 g/mol and an exact mass of 259.2147 g/mol . Notably, this compound was identified in zebrafish models as a significant marker upregulated by Eleutheroside B, suggesting a role in glucose and lipid metabolism modulation .

Properties

IUPAC Name

2-(2,6-diaminohexanoylamino)-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3/c1-3-8(2)10(12(17)18)15-11(16)9(14)6-4-5-7-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIIKPHLJKUXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysylisoleucine can be synthesized through solid-phase peptide synthesis (SPPS), where lysine and isoleucine are sequentially added to a growing peptide chain on a resin support. The reaction conditions typically involve coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale peptide synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Lysylisoleucine can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce specific functional groups in the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of oxidized derivatives, which may have different biological activities.

  • Reduction: Reduction reactions can produce reduced forms of this compound, which may exhibit altered properties.

  • Substitution: Substitution reactions can result in the formation of this compound derivatives with modified functional groups.

Scientific Research Applications

Lysylisoleucine has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic studies.

  • Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

  • Medicine: Explored for its potential therapeutic effects in conditions such as inflammation and metabolic disorders.

  • Industry: Utilized in the development of bioactive peptides and nutraceuticals.

Mechanism of Action

The mechanism by which lysylisoleucine exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Key Observations:

Sequence Isomerism: this compound (Lys-Ile) and Isoleucyl-Lysine (Ile-Lys) are sequence isomers, differing only in the order of amino acids. Despite identical molecular formulas, their biological roles may diverge due to distinct binding affinities .

Mass and Stereochemistry : While this compound and L-Lysyl-L-leucine share the same molecular formula, their exact masses differ slightly due to isotopic variations. Both compounds also exhibit defined stereocenters, which influence their metabolic stability .

Functional and Pharmacological Comparisons

This compound vs. Isoleucyl-Lysine

  • This compound : Detected in zebrafish as a marker of Eleutheroside B's pharmacological effects, suggesting involvement in metabolic regulation .

This compound vs. L-Lysyl-L-leucine

  • Both dipeptides are proteolytic intermediates, but this compound’s upregulation in metabolic studies contrasts with the lack of reported pharmacological roles for Lys-Leu .

This compound vs. Glycylleucine

  • Glycylleucine (Gly-Leu) is smaller (C₈H₁₆N₂O₃) and less hydrophobic due to glycine’s minimal side chain. It is used in industrial applications (ECHA registration) but lacks reported metabolic significance compared to this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.